5-(1,8-Naphthyridin-2-yl)pentanoic Acid: Chemical Structure, Properties, and Application in Integrin Antagonist Design
5-(1,8-Naphthyridin-2-yl)pentanoic Acid: Chemical Structure, Properties, and Application in Integrin Antagonist Design
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Whitepaper
Executive Summary
In the landscape of modern medicinal chemistry, the design of small-molecule integrin antagonists relies heavily on the precise spatial arrangement of pharmacophores that mimic natural peptide ligands. 5-(1,8-naphthyridin-2-yl)pentanoic acid (CAS: 1314795-64-6) has emerged as a critical building block in this domain [1]. Serving as a highly effective arginine mimetic, this compound and its tetrahydro derivatives are foundational to the synthesis of pan-αv integrin antagonists. These antagonists are currently under intense investigation for their therapeutic potential in fibrotic diseases, most notably Idiopathic Pulmonary Fibrosis (IPF), where they block the αvβ6-mediated activation of Transforming Growth Factor-beta (TGF-β) [2].
This technical guide deconstructs the structural properties, mechanistic rationale, and synthetic workflows associated with 5-(1,8-naphthyridin-2-yl)pentanoic acid, providing a comprehensive resource for drug development professionals.
Chemical Structure & Physicochemical Profiling
The utility of 5-(1,8-naphthyridin-2-yl)pentanoic acid lies in its dual-functional nature. The molecule consists of a rigid, basic 1,8-naphthyridine core and a flexible 5-carbon aliphatic carboxylic acid linker.
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The 1,8-Naphthyridine Core: Acts as a bioisostere for the highly basic guanidino group found in the amino acid arginine. It provides the necessary hydrogen-bond acceptor/donor geometry to interact with the conserved aspartic acid residue in the integrin αv subunit without the pharmacokinetic liabilities (e.g., poor oral bioavailability) of a highly charged guanidine[1].
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The Pentanoic Acid Linker: Provides optimal spatial distance (spacer) to connect the arginine mimetic to the selectivity-determining aryl-β-amino acid moiety, matching the native distance between the Arg and Asp residues in the RGD (Arg-Gly-Asp) tripeptide sequence.
Quantitative Physicochemical Properties
| Property | Value | Clinical/Synthetic Relevance |
| CAS Registry Number | 1314795-64-6 | Essential for procurement and database tracking. |
| Molecular Formula | C₁₃H₁₄N₂O₂ | Defines stoichiometric calculations for synthesis. |
| Molecular Weight | 230.26 g/mol | Low molecular weight allows for downstream coupling while maintaining final drug MW < 500 Da (Lipinski's Rule of 5). |
| Hydrogen Bond Donors | 1 (COOH) | Participates in amide coupling. |
| Hydrogen Bond Acceptors | 4 (2x N, 2x O) | Critical for target binding (integrin acidic pocket). |
| Rotatable Bonds | 5 | Provides the flexibility required to adopt the bioactive "U-shape" conformation in the integrin binding pocket. |
| Topological Polar Surface Area (TPSA) | 63.1 Ų | Favorable for membrane permeability and oral bioavailability in the final drug construct. |
Mechanistic Paradigm: RGD-Mimetic Integrin Antagonism
Integrins are heterodimeric cell surface receptors. The αv family (αvβ3, αvβ5, αvβ6, αvβ8) specifically recognizes the RGD motif present in extracellular matrix (ECM) proteins.
When 5-(1,8-naphthyridin-2-yl)pentanoic acid is incorporated into a drug molecule (and typically reduced to its 5,6,7,8-tetrahydro form), it forms a self-validating binding system. The basic nitrogens of the naphthyridine ring form a bidentate salt bridge with Asp218 of the αv subunit. Simultaneously, the carboxylic acid of the coupled β-amino acid coordinates with a divalent cation (Mg²⁺ or Ca²⁺) in the Metal Ion-Dependent Adhesion Site (MIDAS) of the β subunit.
Diagram 1: Bipartite pharmacophore binding model of naphthyridine-derived integrin antagonists.
Experimental Methodology: Synthesis & Integration
To translate this building block into a functional integrin antagonist, a precise synthetic workflow is required. The following protocol details the coupling of 5-(1,8-naphthyridin-2-yl)pentanoic acid to an aryl-β-amino acid, followed by catalytic reduction and saponification to yield a pan-αv antagonist [2].
Step-by-Step Synthetic Protocol
Phase 1: Amide Coupling Causality: HATU is selected over traditional carbodiimides (like EDC) to prevent epimerization of the chiral β-amino acid center and to accelerate the coupling of the sterically unhindered pentanoic acid.
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Preparation: Dissolve 5-(1,8-naphthyridin-2-yl)pentanoic acid (1.0 equiv) and the target aryl-β-amino acid ester (1.05 equiv) in anhydrous DMF (0.2 M).
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Activation: Add DIPEA (3.0 equiv) followed by HATU (1.2 equiv) at 0 °C under a nitrogen atmosphere.
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Reaction: Allow the mixture to warm to room temperature and stir for 4 hours.
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Validation: Monitor via LC-MS. The reaction is complete when the [M+H]⁺ peak of the starting acid is consumed. Quench with saturated NaHCO₃ and extract with EtOAc.
Phase 2: Catalytic Hydrogenation (Reduction to Tetrahydro-naphthyridine) Causality: The fully aromatic 1,8-naphthyridine is often too rigid or lacks the exact pKa required for optimal Asp218 binding. Reduction to the 5,6,7,8-tetrahydro derivative increases basicity and flexibility, significantly boosting target affinity [1].
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Preparation: Dissolve the intermediate ester in EtOH. Add 5% Rh/Al₂O₃ catalyst (20% w/w).
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Reduction: Evacuate and flush the vessel with N₂ (3x), then charge with H₂ gas (4 bar). Heat to 80 °C for 24 hours.
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Validation: Filter through Celite to remove the catalyst. Confirm the +4 Da mass shift via LC-MS.
Phase 3: Saponification
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Hydrolysis: Dissolve the reduced ester in a 2:1 THF/H₂O mixture. Add LiOH·H₂O (3.0 equiv). Stir at room temperature for 2-4 hours.
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Isolation: Acidify to pH 5-6 using 1M HCl. Extract the final zwitterionic product using a specialized solvent mixture (e.g., CHCl₃/iPrOH) or purify via reverse-phase preparative HPLC.
Diagram 2: Synthetic workflow from naphthyridine building block to active pan-αv antagonist.
Structure-Activity Relationship (SAR) Insights
The coupling of the naphthyridine-pentanoic acid core with various aryl substituents on the β-amino acid dictates the selectivity profile of the resulting drug. According to landmark SAR studies by Macdonald et al. (2014) [2], variations in the aryl ring can shift the molecule from an αvβ3-selective antagonist to a highly potent pan-αv antagonist.
The table below summarizes the in vitro cell adhesion assay data for key compounds (e.g., 33S and 43E1) derived from this exact pharmacophore strategy:
| Compound Derivative | Aryl Substituent on β-Amino Acid | αvβ3 (pIC₅₀) | αvβ5 (pIC₅₀) | αvβ6 (pIC₅₀) | αvβ8 (pIC₅₀) | Selectivity Profile |
| Compound 15 | Phenyl (Unsubstituted) | 7.5 | 7.8 | 6.2 | < 6.0 | αvβ3 / αvβ5 Selective |
| Compound 27 | 3-Fluoro-phenyl | 8.1 | 7.4 | 6.5 | 6.1 | αvβ3 Selective |
| Compound 33S | 3-Trifluoromethyl-phenyl | 7.2 | 7.3 | 7.0 | 7.1 | Pan-αv Antagonist (~100 nM) |
| Compound 43E1 | 3,5-Dichloro-phenyl | 7.0 | 7.1 | 7.1 | 7.0 | Pan-αv Antagonist (~100 nM) |
Data Interpretation: The introduction of bulky, electron-withdrawing groups (like -CF₃ or -Cl) at the meta-positions of the aryl ring forces the molecule into a conformation that is universally tolerated by the slightly varying MIDAS pockets of the αvβ3, αvβ5, αvβ6, and αvβ8 integrins, yielding ~100 nM pan-αv potency [2].
Therapeutic Application: Idiopathic Pulmonary Fibrosis (IPF)
The ultimate goal of synthesizing these 5-(1,8-naphthyridin-2-yl)pentanoic acid derivatives is therapeutic intervention in fibrotic diseases.
In healthy tissue, TGF-β is secreted in a latent form, bound to the Latency Associated Peptide (LAP). In the fibrotic lung, the highly upregulated αvβ6 integrin binds to the RGD sequence on LAP. Mechanical tension from the actin cytoskeleton is transmitted through the integrin, physically pulling the LAP open and releasing active TGF-β, which drives rampant fibroblast proliferation and extracellular matrix (ECM) deposition [3].
By deploying a pan-αv antagonist (synthesized from our core naphthyridine block), the αvβ6 receptor is competitively inhibited, halting the mechanical activation of TGF-β and arresting fibrogenesis.
Diagram 3: Mechanism of αvβ6-mediated TGF-β activation in Idiopathic Pulmonary Fibrosis.
References
- Source: World Intellectual Property Organization (WIPO)
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Title: Structure Activity Relationships of αv Integrin Antagonists for Pulmonary Fibrosis by Variation in Aryl Substituents Source: ACS Medicinal Chemistry Letters (2014 Sep 19; 5(11): 1207-12) URL: [Link]
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Title: Partial inhibition of integrin αvβ6 prevents pulmonary fibrosis without exacerbating inflammation Source: Journal of Clinical Investigation (2008; 118(4): 1581-1590) URL: [Link]
